Product packaging for Methyl 3-methoxyazetidine-3-carboxylate(Cat. No.:CAS No. 1392879-17-2)

Methyl 3-methoxyazetidine-3-carboxylate

Cat. No.: B3011591
CAS No.: 1392879-17-2
M. Wt: 145.158
InChI Key: HTGSLEWMUIEZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Four-membered nitrogen heterocycles are a class of organic compounds that feature a saturated or unsaturated four-membered ring containing at least one nitrogen atom. This category includes well-known structures such as azetidines (saturated) and β-lactams (azetidin-2-ones). nih.gov Due to significant ring strain, these compounds exhibit unique reactivity, making them valuable intermediates in organic synthesis. rsc.org Their strained nature allows for selective ring-opening reactions, providing access to a variety of acyclic amine derivatives that would be difficult to synthesize through other means.

Historically, the chemistry of four-membered nitrogen heterocycles has been dominated by the β-lactam ring, the core component of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net However, the synthetic utility of other members of this family, particularly azetidines, has been increasingly recognized. These compounds serve as versatile building blocks for constructing more complex molecular frameworks and are integral to the synthesis of numerous biologically active compounds. nih.govnih.gov The development of efficient synthetic methods to create substituted azetidines has been a significant area of research, expanding their accessibility and application. researchgate.net

Azetidine (B1206935) derivatives have emerged as crucial structural motifs in the landscape of advanced organic synthesis and medicinal chemistry. rsc.org Their incorporation into a larger molecule can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and basicity, when compared to more common five- and six-membered rings like pyrrolidines and piperidines. The rigid, three-dimensional structure of the azetidine ring provides a defined conformational constraint, which is highly desirable in drug design for optimizing interactions with biological targets. ambeed.com

The reactivity of the azetidine ring, driven by its inherent strain, allows for its use in strain-release-driven reactions to form larger heterocyclic systems or functionalized acyclic structures. rsc.org Furthermore, the nitrogen atom provides a convenient handle for functionalization, and substitution at the carbon atoms of the ring allows for the creation of diverse and complex molecular scaffolds. acs.org Azetidine carboxylic acids, in particular, are valuable as constrained amino acid bioisosteres in peptidomimetics, influencing the secondary structure of peptides and enhancing their biological activity and stability. researchgate.net Their utility extends to serving as chiral ligands in asymmetric catalysis and as key intermediates in the total synthesis of natural products. rsc.org

The academic and research interest in substituted azetidines has grown substantially, driven by their potential in drug discovery. nih.gov Research has focused on developing novel synthetic methodologies to access densely functionalized azetidines and exploring their structure-activity relationships in various biological contexts. nih.gov Specifically, 3-substituted azetidines have been investigated for a range of therapeutic applications, including as triple reuptake inhibitors and GABA uptake inhibitors. nih.govnih.gov

Within this context, Methyl 3-methoxyazetidine-3-carboxylate is a compound of significant interest. It is a highly functionalized building block, featuring both a methoxy (B1213986) group and a methyl carboxylate group at the C3 position. This quaternary center makes it a valuable precursor for creating complex, sterically hindered molecular architectures. The ester functionality allows for further modification, such as amide bond formation, while the methoxy group can influence the electronic properties and conformation of the final molecule.

While dedicated studies on this compound itself are not abundant, its value is evident from its role as a synthetic intermediate. It provides researchers with a readily available, advanced scaffold to synthesize libraries of novel compounds for biological screening. The synthesis of derivatives from the closely related 3-bromoazetidine-3-carboxylates, which can be converted to 3-alkoxy derivatives, underscores the importance of this substitution pattern in generating compounds for drug discovery programs. researchgate.netresearchgate.net The presence of both an ester and an ether at the same position offers a unique combination of functionalities for creating diverse and potent biologically active molecules.

Data Tables

Table 1: Properties of this compound Hydrochloride

PropertyValue
CAS Number 1392803-11-0
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
Synonyms This compound HCl

Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B3011591 Methyl 3-methoxyazetidine-3-carboxylate CAS No. 1392879-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxyazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(10-2)3-7-4-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSLEWMUIEZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methoxyazetidine 3 Carboxylate and Substituted Azetidine Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring is primarily achieved through intramolecular cyclization reactions, which form a C-N bond, or through cycloaddition reactions that construct the ring in a concerted or stepwise fashion.

Intramolecular Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a C-N bond from a linear precursor. Various strategies have been developed to facilitate this ring-closing step, leveraging different types of intermediates and catalytic systems.

One of the most traditional and widely used methods for azetidine synthesis is the intramolecular SN2 reaction. acs.orgresearchgate.net This approach typically involves a γ-amino halide or a related substrate where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group (such as a halogen, mesylate, or tosylate) to form the four-membered ring. acs.orgresearchgate.net

A related and effective method is the intramolecular aminolysis of epoxy amines. acs.orgresearchgate.net This strategy utilizes the ring-opening of an epoxide by a tethered amine nucleophile. Recently, a lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed method has been developed for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording a range of functionalized azetidines in high yields. acs.orgresearchgate.netresearchgate.net This reaction proceeds efficiently even with substrates containing acid-sensitive groups like Boc, PMB, and TBS, showcasing its broad functional group tolerance. researchgate.net The choice of solvent is crucial, with 1,2-dichloroethane (B1671644) (DCE) at reflux providing optimal conditions. acs.orgresearchgate.net

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines acs.orgresearchgate.net
SubstrateCatalyst (mol%)SolventConditionsProductYield (%)
cis-N-Benzyl-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)DCEReflux, 2.5 h1-Benzyl-2-ethyl-3-hydroxyazetidine81
cis-N-(n-Butyl)-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)DCEReflux1-(n-Butyl)-2-ethyl-3-hydroxyazetidine91
cis-N-(tert-Butyl)-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)DCEReflux1-(tert-Butyl)-2-ethyl-3-hydroxyazetidine94
cis-N-Allyl-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)DCEReflux1-Allyl-2-ethyl-3-hydroxyazetidine75

Radical cyclizations offer a powerful alternative for constructing four-membered rings, which can be challenging under standard ionic conditions. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.govnih.gov This method provides access to functionalized azetidines with full regiochemical control. nih.govnih.gov The reaction is typically performed at room temperature under visible light irradiation, using a heteroleptic copper complex as the photocatalyst and a tertiary amine as a sacrificial reductant. nih.govresearchgate.net This process has been shown to be effective for a wide range of ynamide substrates, highlighting its efficiency and functional group tolerance. nih.gov

Table 2: Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides nih.govresearchgate.net
Substrate (Ynamide)CatalystAmineSolventConditionsYield (%)
N-(2-Iodoethyl)-N-tosyl-1-phenylprop-1-yn-1-amine[Cu(bcp)DPEphos]PF₆ (5 mol%)(i-Pr)₂NEtMeCNrt, 60 h, blue LED81
N-(2-Iodoethyl)-N-tosyl-1-(p-tolyl)prop-1-yn-1-amine[Cu(bcp)DPEphos]PF₆ (5 mol%)(i-Pr)₂NEtMeCNrt, 60 h, blue LED85
N-(2-Iodoethyl)-N-tosyl-1-(thiophen-2-yl)prop-1-yn-1-amine[Cu(bcp)DPEphos]PF₆ (5 mol%)(i-Pr)₂NEtMeCNrt, 60 h, blue LED75
N-(2-Iodoethyl)-N-mesyl-1-cyclohexylprop-1-yn-1-amine[Cu(bcp)DPEphos]PF₆ (5 mol%)(i-Pr)₂NEtMeCNrt, 60 h, blue LED70

Transition metal catalysis has emerged as a powerful tool for C-N bond formation via C-H activation. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient route to azetidines. chemrxiv.org This method often employs a directing group, such as picolinamide (B142947) (PA), to guide the catalyst to a specific C-H bond at the γ-position of an amine substrate. chemrxiv.orgrsc.org These reactions are valued for their selectivity and can be performed with low catalyst loadings under convenient conditions. chemrxiv.org

Copper catalysis also enables novel pathways to azetidines. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported as a [3+1] cyclization strategy. researchgate.netmagtech.com.cn In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne, initiating a tandem radical cascade that culminates in a 4-exo-trig cyclization to form the azetidine ring. nih.govresearchgate.net This method is notable for its ability to construct azetidine scaffolds with vicinal tertiary-quaternary centers. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Azetidine Syntheses
MethodSubstrateCatalyst SystemConditionsYield (%)Reference
Pd-Catalyzed C-H AminationN-(tert-butyl)-picolinamidePd(OAc)₂, PhI(OAc)₂, Li₂CO₃Toluene, 100 °C85 chemrxiv.org
Pd-Catalyzed C-H AminationN-(Adamantyl)-picolinamidePd(OAc)₂, PhI(OAc)₂, Li₂CO₃Toluene, 100 °C75 chemrxiv.org
Cu-Catalyzed [3+1] AnnulationN,N-Diisopropylethylamine + Phenylacetylene[(DPEphos)(bcp)Cu]PF₆MeCN, rt, blue LED82 nih.govresearchgate.net

Tandem and cascade reactions provide an elegant approach to molecular complexity by forming multiple bonds in a single operation. The copper-catalyzed reaction of aliphatic amines and alkynes is an example of a radical cascade process leading to azetidines. nih.govresearchgate.net

While Sn(II)-catalyzed cyclizations are utilized in the synthesis of various heterocyclic compounds, their specific application for the direct construction of the azetidine ring is not widely reported in the surveyed chemical literature. Similarly, phosphoramidates are known precursors in the synthesis of nitrogen-containing heterocycles, but their use within a tandem or cascade reaction sequence to specifically form azetidines is not a commonly documented strategy.

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions represent a highly efficient and atom-economical method for constructing cyclic systems. For azetidines, [2+2] cycloadditions are particularly relevant.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing the azetidine core. nih.govresearchgate.net This reaction can be performed either intermolecularly or intramolecularly. researchgate.net Recent advances have utilized visible-light photocatalysis to promote this transformation under mild conditions, expanding its scope and functional group compatibility. rsc.org For instance, an iridium-based photocatalyst can activate oxime substrates via triplet energy transfer, enabling their [2+2] cycloaddition with a wide range of alkenes. rsc.org

Another important [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). While this method primarily yields β-lactams, these products can be subsequently reduced to afford fully saturated azetidines, making it a valuable two-step approach to the core structure. researchgate.net The ketenes are often generated in situ from precursors like acyl chlorides.

Table 4: Examples of Cycloaddition Reactions for Azetidine Ring Formation
Reaction TypeReactant 1Reactant 2ConditionsProduct TypeReference
Aza Paternò–Büchi1,3-Dimethyl-6-azauracilEthyl vinyl etherUV light, Acetone (sensitizer)Azetidine researchgate.net
Aza Paternò–Büchi (Visible Light)2-Isoxazoline-3-carboxylateStyreneIr(III) photocatalyst, blue lightAzetidine rsc.org
Staudinger SynthesisImineKetene (from acyl chloride + base)Variousβ-Lactam (Azetidin-2-one)
[2+2]-Photocycloadditions

The [2+2]-photocycloaddition, particularly the aza Paternò-Büchi reaction, stands as a direct method for synthesizing azetidines from an imine or oxime and an alkene. biosynth.comnih.govnih.gov This reaction is initiated by the photochemical excitation of the C=N bond, which then undergoes a cycloaddition with an alkene. nih.govbeilstein-archives.org Both intermolecular and intramolecular versions of this reaction have been developed. beilstein-archives.org

Recent advancements have enabled these reactions to be carried out using visible light, often mediated by a photocatalyst that facilitates a triplet energy transfer. google.comcenmed.com For instance, the Schindler group has demonstrated the synthesis of azetidines through an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes using this approach. cenmed.com The scope of this reaction has been extended to include acyclic oximes, broadening its applicability. acs.org The success of these reactions can be influenced by the frontier molecular orbital energies of the reacting partners. acs.org

ReactantsReaction TypeKey FeaturesReference
Imine/Oxime + AlkeneAza Paternò-Büchi ReactionPhotochemical excitation, direct formation of azetidine ring biosynth.comnih.govnih.gov
Cyclic Oxime + AlkeneVisible-light mediated [2+2] photocycloadditionUses photocatalyst for triplet energy transfer cenmed.com
Acyclic Oxime + AlkeneVisible-light mediated aza Paternò-Büchi reactionDependent on frontier molecular orbital energy matching acs.org
[3+1]-Cycloaddition Strategies

[3+1]-Cycloaddition strategies offer another convergent approach to the azetidine ring. A notable example involves the reaction of imido-sulfur ylides with enoldiazoacetates, catalyzed by copper(I). google.comchemicalbook.combldpharm.com This method allows for the asymmetric synthesis of highly substituted azetines, which can then be reduced to the corresponding azetidines. chemicalbook.combldpharm.com The reaction proceeds through the formation of a metallo-enolcarbene from the enoldiazoacetate, which then reacts with the imido-sulfur ylide. google.com This strategy has been successfully applied to the synthesis of chiral tetrasubstituted azetidines with high stereocontrol. google.comchemicalbook.combldpharm.com

Aza-Michael Additions for Building Azetidine Scaffolds

The aza-Michael addition is a versatile method for forming carbon-nitrogen bonds and has been employed in the construction of azetidine rings. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Intramolecular aza-Michael additions are particularly useful for forming the azetidine ring from an appropriately substituted acyclic precursor. For instance, the reaction can be used to synthesize functionalized 3-substituted 3-(acetoxymethyl)azetidines from (N-Boc-azetidin-3-ylidene)acetate and various NH-heterocycles.

Ring Expansion Approaches from Smaller Heterocycles

Ring expansion reactions provide an alternative pathway to azetidines, starting from more readily available three-membered heterocyclic rings.

Aziridine (B145994) Ring Expansion to Azetidines

The ring expansion of aziridines to azetidines is a well-established synthetic strategy. This transformation can be promoted by various reagents and reaction conditions. One approach involves the rearrangement of 2-bromomethylaziridines. For example, 1-alkyl-2-bromomethyl-2-methylaziridines have been shown to rearrange to 3-methoxy-3-methyl-1-alkylazetidines upon treatment with sodium borohydride in methanol (B129727). This reaction proceeds through a bicyclic intermediate that undergoes nucleophilic ring-opening by methanol. The regioselectivity of aziridine ring-opening is a critical factor in these transformations.

Regio- and Stereoselective Synthetic Approaches to Functionalized Azetidines

The development of regio- and stereoselective methods is crucial for the synthesis of complex, functionally diverse azetidines. Many of the aforementioned cycloaddition and ring expansion strategies can be rendered stereoselective through the use of chiral catalysts or auxiliaries. google.comchemicalbook.combldpharm.com

For example, the copper(I)-catalyzed [3+1]-cycloaddition of imido-sulfur ylides with enoldiazoacetates can be performed enantioselectively by employing a chiral sabox ligand. Similarly, the functionalization of pre-existing azetidine rings can be achieved with high levels of stereocontrol. The lithiation of azetidine-borane complexes, for instance, allows for regioselective functionalization at the benzylic position. The stereochemical outcome of such reactions can be dependent on the reaction temperature and the nature of the protecting groups on the azetidine nitrogen.

Precursor Chemistry and Potential Routes for Methyl 3-methoxyazetidine-3-carboxylate Synthesis

A logical precursor to the target molecule would be Methyl 3-hydroxyazetidine-3-carboxylate . This intermediate could potentially be synthesized and then undergo O-methylation to afford the desired product. The synthesis of related 3-hydroxyazetidines has been documented.

Another viable strategy involves the use of a Methyl 3-bromoazetidine-3-carboxylate precursor. The synthesis of N-substituted 3-bromoazetidine-3-carboxylates has been reported, and these compounds are amenable to nucleophilic substitution at the C3 position. biosynth.com Reaction of this bromo-derivative with sodium methoxide could provide a direct route to this compound.

A third potential pathway could involve the aforementioned aziridine ring expansion. Starting from a suitably substituted 2-bromomethylaziridine-2-carboxylate, a rearrangement reaction in the presence of methanol could potentially yield the target 3-methoxyazetidine-3-carboxylate scaffold.

Potential Precursors and Synthetic Routes to this compound
Potential PrecursorProposed Synthetic StepRationale/Supporting EvidenceReference
Methyl 3-hydroxyazetidine-3-carboxylateO-methylationStandard functional group transformation.General Organic Chemistry Principles
Methyl 3-bromoazetidine-3-carboxylateNucleophilic substitution with methoxideSynthesis of 3-bromoazetidine-3-carboxylates and their use in nucleophilic substitutions is known. biosynth.com
Substituted 2-bromomethylaziridine-2-carboxylateRing expansion in methanolAnalogous rearrangements of aziridines to 3-methoxyazetidines have been reported.

Chemical Reactivity and Transformations of Methyl 3 Methoxyazetidine 3 Carboxylate and Azetidine Derivatives

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Stability

Azetidines occupy a unique position in the landscape of saturated nitrogen heterocycles due to their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org The considerable ring strain in azetidines is a driving force for many of their characteristic reactions, particularly those that lead to the opening of the four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com

Despite the inherent strain, the azetidine ring is notably more stable than the aziridine (B145994) ring, which allows for easier handling and purification of azetidine-containing compounds. rsc.orgrsc.org This balance of strain-induced reactivity and relative stability makes azetidines valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgresearchwithrutgers.com The reactivity of the azetidine ring can be further modulated by the nature of the substituents on both the nitrogen and carbon atoms of the ring. Electron-withdrawing groups on the nitrogen, for instance, can activate the ring towards nucleophilic attack. magtech.com.cn

The stability of the azetidine ring can, however, be compromised under certain conditions. For example, acid-mediated intramolecular ring-opening decomposition has been observed in a series of N-substituted azetidines, highlighting the potential for undesired stability issues driven by the ring strain. nih.govacs.orgacs.org

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)General Reactivity
Aziridine327.7High
Azetidine425.4Moderate
Pyrrolidine (B122466)55.4Low

Ring-Opening Reactions of Azetidines (e.g., nucleophilic ring-opening)

A key feature of azetidine chemistry is their susceptibility to ring-opening reactions, which are driven by the release of ring strain. Nucleophilic ring-opening is a major class of these transformations, providing a route to functionalized linear amines. magtech.com.cnnih.gov However, due to their relative stability compared to aziridines, azetidines often require activation for the ring-opening to occur efficiently. magtech.com.cn

Activation is typically achieved by converting the azetidine into a more electrophilic azetidinium salt. This can be accomplished by N-alkylation or N-acylation, or through the use of Lewis acids. magtech.com.cnbohrium.com Once activated, the azetidinium ion becomes susceptible to attack by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is governed by both electronic and steric factors. magtech.com.cn

Generally, in the absence of overwhelming steric hindrance, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. For instance, in azetidines with a 2-aryl substituent, the nucleophile will preferentially attack the benzylic carbon. magtech.com.cn Conversely, sterically demanding nucleophiles may favor attack at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn A variety of nucleophiles, including halides, thiols, and carbon nucleophiles, have been successfully employed in the ring-opening of azetidines. rsc.orgresearchgate.net

Functionalization and Derivatization of the Azetidine Core

The azetidine scaffold can be functionalized at both the nitrogen and carbon positions, allowing for the synthesis of a diverse array of derivatives.

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and is nucleophilic, readily participating in N-alkylation and N-acylation reactions. youtube.com These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen, which can modulate the electronic properties and biological activity of the molecule.

Functionalization of the carbon atoms of the azetidine ring is also a well-established strategy. Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex azetidine derivatives. rsc.org For example, the ortho-directing ability of the azetidine ring has been harnessed for the regioselective functionalization of arenes. lookchem.com Additionally, the synthesis of 3-functionalized azetidines has been achieved through various methods, including the cyclization of 1,3-difunctionalized compounds and nucleophilic substitutions on pre-functionalized azetidine rings. arkat-usa.org

The azetidine ring itself is generally stable to common oxidizing and reducing agents. However, substituents on the ring can undergo oxidation and reduction. For instance, the reduction of β-lactams (azetidin-2-ones) is a common method for the synthesis of azetidines. rsc.orgresearchgate.net Care must be taken during these reactions, as the presence of Lewis acids with reducing agents like DIBAL-H can sometimes lead to ring-opening. rsc.org

The photochemical oxidation and reduction of azetidine derivatives have also been studied. Theoretical studies have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. mdpi.com Furthermore, the synthesis of azetidines can be achieved through photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov

While specific literature on the chemical modifications of Methyl 3-methoxyazetidine-3-carboxylate is scarce, the reactivity of its ester and methoxy (B1213986) functionalities can be predicted based on general principles of organic chemistry.

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-methoxyazetidine-3-carboxylic acid. This transformation would provide a handle for further derivatization, such as amide bond formation. The ester can also be reduced, for example with lithium aluminum hydride, to afford the corresponding primary alcohol, (3-methoxyazetidin-3-yl)methanol.

The methoxy group at the C3 position is generally more robust. Cleavage of this ether linkage would likely require harsh conditions, such as treatment with strong acids like hydrobromic acid or a Lewis acid such as boron tribromide. Such conditions, however, might also promote the opening of the strained azetidine ring. Selective cleavage of the methoxy group in the presence of the ester and the azetidine ring would therefore be a significant synthetic challenge.

Table 2: Plausible Transformations of this compound
Functional GroupReaction TypeReagentsExpected Product
Methyl EsterHydrolysis (saponification)Aqueous base (e.g., NaOH), then acid workup3-Methoxyazetidine-3-carboxylic acid
Methyl EsterReductionStrong reducing agent (e.g., LiAlH4)(3-Methoxyazetidin-3-yl)methanol
Methoxy EtherEther CleavageStrong acid (e.g., HBr) or Lewis acid (e.g., BBr3)3-Hydroxyazetidine-3-carboxylic acid derivatives (potential for ring-opening)

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Methoxyazetidine 3 Carboxylate and Azetidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D COSY)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), allows for the unambiguous assignment of protons and carbons and reveals the connectivity within the molecule.

Methyl 3-methoxyazetidine-3-carboxylate

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The methyl protons of the ester group (–COOCH₃) would likely appear as a singlet around δ 3.7 ppm. The methoxy (B1213986) group protons (–OCH₃) attached to the quaternary carbon would also be a singlet, typically resonating around δ 3.3 ppm. The four protons on the azetidine (B1206935) ring (at C2 and C4) are diastereotopic and would be expected to appear as complex multiplets in the region of δ 3.0–4.0 ppm. The N-H proton signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester is expected at the most downfield shift, around δ 170–175 ppm. The quaternary carbon (C3) bonded to both an oxygen and a nitrogen would appear significantly downfield, likely in the δ 75–85 ppm range. The two methylene (B1212753) carbons of the azetidine ring (C2 and C4) would resonate in the δ 45–55 ppm region, while the methoxy and ester methyl carbons would also be found in this approximate range.

2D COSY: The COSY experiment is crucial for establishing proton-proton coupling relationships. oxinst.com In this compound, cross-peaks would be expected between the geminal protons on C2 and C4, as well as between the vicinal protons of the C2 and C4 methylene groups, helping to confirm the azetidine ring structure. oxinst.com

Azetidine Analogues

Analysis of related azetidine structures provides a valuable comparative framework for understanding the spectroscopic features of the target compound. For instance, the NMR spectra of N-protected azetidines reveal how substituents on the nitrogen atom influence the chemical shifts of the ring protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Data for Selected Azetidine Analogues.
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate1.20 (s, 9H), 1.37 (s, 3H), 2.61-2.68 (m, 1H), 3.24-3.34 (m, 1H), 3.56-3.7 (m, 1H), 3.79-3.85 (m, 1H), 6.90-7.78 (m, Ar-H)19.86, 28.5, 46.1, 80.3, 81.8, 126.7-147.3 (Ar-C), 156.7 (C=O)
Methyl 1-Cbz-azetidine-3-carboxylate3.7 (s, 3H, OCH₃), 3.4 (m, 1H, CH), 4.2-4.4 (m, 4H, CH₂), 5.1 (s, 2H, OCH₂Ph), 7.3 (m, 5H, Ar-H)Data not detailed in provided sources.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Molecular Formula Confirmation

For this compound, the molecular formula is C₆H₁₁NO₃. The expected monoisotopic mass is 145.0739 Da. In electrospray ionization (ESI), a common technique, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 146.0812.

Fragmentation Analysis

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. While specific experimental data is limited, a predicted fragmentation pattern for the [M+H]⁺ ion of this compound would involve the characteristic cleavage of functional groups.

Key predicted fragmentation pathways include:

Loss of a methyl radical from the methoxy or ester group.

Loss of methanol (B129727) (CH₃OH) (32 Da).

Loss of the carbomethoxy group (•COOCH₃) (59 Da).

Alpha-cleavage , which is characteristic of amines, involving the cleavage of bonds adjacent to the nitrogen atom, leading to ring opening and the formation of stable fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound.
IonFormulaCalculated m/z
[M]⁺•C₆H₁₁NO₃145.0739
[M+H]⁺C₆H₁₂NO₃⁺146.0812
[M+Na]⁺C₆H₁₁NNaO₃⁺168.0631

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For This compound , the IR spectrum is expected to display several characteristic absorption bands:

N-H Stretch: A moderate absorption in the range of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group, expected around 1735-1750 cm⁻¹.

C-O Stretch: Two distinct absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester and ether functionalities.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

The analysis of IR spectra from various azetidine analogues provides context. For example, azetidin-2-ones (β-lactams) show a characteristic C=O stretch at a lower wavenumber (1650-1690 cm⁻¹) due to ring strain. jmchemsci.com N-acylated azetidines also show a carbonyl absorption, typically for an amide, which can help distinguish them from the ester functionality in the target compound.

Table 3: Characteristic IR Absorption Frequencies for Azetidine Derivatives.
Functional GroupCompound TypeTypical Wavenumber (cm⁻¹)
C=O (Ester)This compound (Predicted)~1735-1750
C=O (β-Lactam)Azetidin-2-ones1650-1690
N-HUnsubstituted Azetidines~3300-3500
C-O (Ether/Ester)General Azetidines with these groups~1000-1300

Other Spectroscopic Techniques for Structural Analysis

Beyond the primary methods, other spectroscopic and analytical techniques can provide further structural detail.

Advanced 2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for complex structures. nih.govlibretexts.orgcolumbia.edu An HSQC spectrum would directly correlate each proton with the carbon it is attached to, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons. nih.govlibretexts.orgcolumbia.edu For this compound, HMBC would be crucial for confirming the assignment of the quaternary carbon (C3) by showing correlations to the methoxy protons, the ester methyl protons, and the ring protons.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.commdpi.com While a crystal structure for the title compound is not publicly available, analysis of related azetidine-carboxylate derivatives has been performed, providing a solid foundation for understanding the three-dimensional structure of this class of compounds. nih.govnih.govacs.org

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. It can be particularly useful for identifying symmetric vibrations and for analyzing samples in aqueous solutions.

Computational Chemistry and Theoretical Studies on Azetidine Systems

Elucidation of Reaction Mechanisms and Transition States in Azetidine (B1206935) Synthesis

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction pathways leading to azetidine rings. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the energetic landscape of a reaction and identify the most favorable mechanism.

For instance, DFT calculations have been employed to understand the regioselectivity in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org These studies revealed that the coordination of the lanthanum catalyst to the substrate plays a crucial role in determining the reaction's outcome. nih.govfrontiersin.org By modeling the transition states for both the C3 and C4-selective aminolysis pathways, it was demonstrated that for cis-epoxy amines, the transition state leading to the azetidine product is significantly lower in energy than the one leading to the alternative pyrrolidine (B122466). frontiersin.org

In the context of chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, computational modeling has been used to optimize the geometries of multiple diastereomeric transition states. nih.gov This allows for a detailed understanding of the non-covalent interactions between the catalyst, substrate, and nucleophile that govern stereoselectivity. nih.gov Such analyses can be computationally intensive due to the conformational flexibility of the catalyst and substrate but provide invaluable, chemically intuitive explanations for the observed enantioselectivity. nih.gov

Furthermore, computational studies have shed light on the mechanism of photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to form azetidines. nih.gov DFT calculations indicated that the formation of a tertiary radical intermediate is a critical step for the success of the 4-exo-trig cyclization. nih.gov Similarly, in the biosynthesis of azetidine-2-carboxylic acid, quantum mechanical calculations combined with structural and biochemical analyses have provided a detailed picture of the enzymatic transition state for the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). nih.govresearchgate.net

Table 1: Computed Transition State Energies in Azetidine Synthesis

Reaction Type Computational Method Pathway Relative Free Energy (kcal/mol) Key Finding Reference
La(OTf)₃-catalyzed aminolysis of cis-epoxy amine DFT Azetidine formation (C3-attack) Lower Energy Kinetically favored pathway consistent with experimental results. frontiersin.org frontiersin.org
La(OTf)₃-catalyzed aminolysis of cis-epoxy amine DFT Pyrrolidine formation (C4-attack) Higher Energy Kinetically disfavored pathway. frontiersin.org frontiersin.org
Chiral Phosphoric Acid Catalyzed Desymmetrization DFT pro-(S) Transition State -15.9 (Product Complex) The reaction is under kinetic control and irreversible. nih.gov nih.gov
Chiral Phosphoric Acid Catalyzed Desymmetrization DFT pro-(R) Transition State Higher Energy Multiple conformers exist, with the lowest energy ones determining selectivity. nih.gov nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Azetidine Transformations

A significant advantage of computational chemistry is its predictive power. By modeling potential reaction pathways, it is possible to forecast reactivity, regioselectivity, and stereoselectivity, thereby guiding experimental design and avoiding trial-and-error approaches. mit.edu

Researchers at MIT and the University of Michigan have developed computational models to predict which alkene and oxime pairs will react to form azetidines via photocatalysis. mit.edubioquicknews.com By calculating frontier orbital energies and assessing the availability of carbon atoms for reaction, their model can quickly prescreen substrates and predict reaction success and yield. mit.edu Experimental testing of 18 predicted reactions confirmed the accuracy of most of their computational predictions. mit.edu

In the synthesis of 2-arylazetidines from oxiranes, quantum chemical calculations were used to explain the exclusive formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. nih.govacs.org The calculations showed that the transition states leading to the azetidine products have significantly lower activation energies, thus kinetically favoring their formation. nih.govacs.org

Computational studies have also been crucial in understanding the stereoselectivity of lithiation reactions of azetidine-borane complexes. acs.org DFT calculations supported experimental observations regarding the structure and reactivity of these complexes and helped to rationalize the observed stereochemical outcomes of the lithiation/electrophile trapping sequence. acs.org Similarly, in the context of proline-related catalysts for aldol (B89426) reactions, DFT has been used to analyze the structural differences between catalysts and transition states to understand the origins of stereoselectivity. researchgate.net

Table 2: Predictive Computational Modeling in Azetidine Chemistry

Reaction Computational Focus Prediction Experimental Validation Reference
Photocatalytic Azetidine Synthesis Frontier orbital energies, substrate accessibility Reactivity and yield of alkene-oxime pairs Most of the 18 tested reactions were accurate. mit.edu mit.edu
Azetidine vs. Pyrrolidine Formation Transition state energies (ΔG‡) Preferential formation of kinetically favored azetidine Consistent with experimental findings. nih.govacs.org nih.govacs.org
Lithiation of Azetidine-Borane Complexes Structure and reactivity of intermediates Stereoselectivity of functionalization Supported experimental observations. acs.org acs.org

Conformational Analysis and Quantification of Ring Strain Energetics

The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key determinant of the ring's reactivity and unique chemical properties, placing it between the more strained aziridines and the less strained pyrrolidines. rsc.org Computational methods are essential for quantifying this strain and for analyzing the conformational preferences of the azetidine ring.

Azetidine rings are not planar and typically adopt a puckered conformation. nih.gov Computational studies on L-azetidine-2-carboxylic acid (Ac-Aze-NHMe) have shown that the four-membered ring can adopt different puckered structures depending on the backbone conformation. nih.gov These theoretical findings are consistent with experimental data from X-ray crystallography of azetidine-containing peptides. nih.gov

The puckering of the azetidine ring can also be influenced by substituents. For example, a computational study on fluorinated azetidine derivatives revealed that the ring pucker can be influenced by a C–F···N+ charge-dipole interaction. researchgate.net In the protonated form, the azetidine ring prefers a pucker that brings the fluorine atom into close proximity with the positively charged nitrogen, an effect that is less pronounced in the neutral molecule. researchgate.net This demonstrates how subtle electronic effects, predictable through computation, can dictate the three-dimensional structure of these heterocycles.

DFT calculations have also been used to study the configurational stability of lithiated azetidines. nih.gov These studies, supported by in-situ FT-IR analysis, have shown the involvement of equilibrating diastereomeric lithiated intermediates, which contrasts with the configurational stability of analogous lithiated aziridines. nih.gov

Application of Frontier Molecular Orbital (FMO) Theory in Reaction Design

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in organic chemistry for predicting the feasibility and outcome of reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org A small energy gap between the HOMO of one reactant and the LUMO of the other facilitates the reaction. nih.gov

FMO theory has been successfully applied to the design and understanding of aza Paternò-Büchi reactions for azetidine synthesis. researchgate.netnih.gov This [2+2] cycloaddition of an imine and an alkene is often challenging. researchgate.net Recent work has shown that by matching the frontier molecular orbital energies of the alkene and an acyclic oxime (an imine equivalent), a visible-light-mediated reaction can be successfully achieved. nih.gov DFT computations revealed that this frontier orbital energy matching lowers the transition state energy, promoting the desired cycloaddition over competing side reactions like alkene dimerization. nih.gov

In the context of Diels-Alder reactions to form azetidine-containing structures, FMO theory can explain the observed stereoselectivity. wikipedia.org The interaction between the diene's HOMO and the dienophile's LUMO dictates the preferred orientation of the reactants in the transition state, leading to the favored endo or exo product. wikipedia.org By computationally modeling the FMOs of various substrates, chemists can predict which combinations will be most reactive and what the likely stereochemical outcome will be. mit.edunih.gov

Table 3: FMO Theory in Aza Paternò-Büchi Reactions

Reactants Key FMO Interaction Computational Finding Implication for Reaction Design Reference
Alkene and Acyclic Oxime HOMO(Alkene) - LUMO(Oxime) Matching orbital energies lowers ΔG‡. Enables prediction of successful reactant pairs. nih.gov nih.gov
Imine and Alkene HOMO(Imine) - LUMO(Alkene) or vice versa Small HOMO-LUMO gap indicates faster reaction. Guides selection of electronically matched substrates. researchgate.net researchgate.net

Quantum Chemical Explanations of Synthetic Outcomes (e.g., Baldwin's Rules)

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. However, these rules are empirical, and computational chemistry provides a deeper, quantitative understanding of the underlying electronic and steric factors that govern these cyclizations.

Quantum chemical calculations have been pivotal in explaining why certain reactions seemingly violate or follow Baldwin's rules to produce azetidines. For example, the synthesis of 2-arylazetidines through the ring-opening of oxiranes exclusively yields the four-membered ring (a 4-exo-tet cyclization) instead of the thermodynamically favored five-membered pyrrolidine (a 5-endo-tet cyclization). nih.govacs.org DFT calculations of the transition states confirmed that the 4-exo closure is kinetically preferred, providing a quantum chemical rationale for this "anti-Baldwin" outcome in terms of thermodynamic stability versus kinetic control. nih.govacs.org The calculations revealed that the ideal Sₙ2 transition state geometry is more easily achieved for the formation of the four-membered ring. acs.org

Similarly, a general method for synthesizing azetidines via a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed and rationalized through computational studies. nih.gov Baldwin's rules predict that 4-exo-dig closures are disfavored. nih.gov However, DFT calculations showed that for this specific system, the 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway. nih.gov This provides a powerful example of how computational analysis can predict and explain novel reactivity patterns that expand the scope of synthetic chemistry beyond established empirical rules. nih.gov

These computational investigations not only validate experimental findings but also provide a predictive framework for designing new synthetic routes to functionalized azetidines and other strained heterocyclic systems. nih.govnih.gov

Applications of Azetidine Derivatives in Advanced Organic Synthesis and Materials Science

Azetidines as Versatile Building Blocks for the Construction of Complex Molecular Architectures

Several synthetic strategies have been developed to harness the potential of azetidines as building blocks. These methods often involve the initial synthesis of a substituted azetidine (B1206935) core, which is then elaborated through various chemical transformations.

Key Synthetic Approaches to Azetidine Scaffolds:

Synthetic MethodDescriptionKey Features
[2+2] Cycloadditions Reactions between imines and alkenes, often photochemically or catalytically mediated, to form the azetidine ring directly. rsc.orgAtom-economical; provides direct access to the azetidine core.
Intramolecular Cyclization Cyclization of γ-amino alcohols or their derivatives, where the nitrogen atom displaces a leaving group to form the four-membered ring.A common and reliable method for azetidine synthesis.
Ring Expansion of Aziridines Conversion of three-membered aziridine (B145994) rings into four-membered azetidines, often through the insertion of a carbon atom.Allows for the transformation of readily available starting materials.
Ring Contraction of Pyrrolidines The contraction of five-membered pyrrolidine (B122466) rings to form azetidines, though less common, offers an alternative synthetic route.Provides access to specific substitution patterns.

Once synthesized, these azetidine building blocks can undergo a variety of transformations to construct more complex molecules. The nitrogen atom of the azetidine ring can be readily functionalized, and substituents on the carbon atoms can be modified or used as handles for further reactions. For instance, the strain of the azetidine ring can be exploited in ring-opening reactions with various nucleophiles to yield functionalized γ-amino compounds. Conversely, the intact azetidine moiety can be incorporated into larger molecules to impart specific conformational constraints or to act as a bioisosteric replacement for other functional groups.

Role in the Synthesis of Chiral Compounds and Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral azetidine derivatives have emerged as valuable tools in asymmetric synthesis, serving both as chiral building blocks and as ligands for asymmetric catalysis.

The inherent chirality of substituted azetidines can be leveraged to introduce stereocenters into a target molecule. Enantioselective syntheses of azetidines have been achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures. These enantiopure azetidines can then be incorporated into larger molecules, transferring their stereochemical information to the final product.

Furthermore, chiral azetidines have been successfully employed as ligands in a range of asymmetric catalytic transformations. The rigid four-membered ring structure of the azetidine ligand can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in reactions such as reductions, alkylations, and cycloadditions.

Examples of Chiral Azetidines in Asymmetric Synthesis:

ApplicationDescriptionSignificance
Chiral Ligands Azetidine-containing phosphine or amine ligands are used to create chiral metal complexes for asymmetric catalysis.High enantioselectivities have been achieved in various metal-catalyzed reactions.
Chiral Auxiliaries A chiral azetidine moiety is temporarily attached to a substrate to direct a stereoselective reaction.The auxiliary can be cleaved after the reaction to yield an enantiomerically enriched product.
Chiral Building Blocks Enantiopure azetidines are incorporated as a permanent part of the final chiral molecule.Provides a straightforward way to introduce a specific stereocenter.

The use of azetidine-based chiral scaffolds allows for the creation of novel and complex stereochemical architectures that would be challenging to access through other synthetic routes.

Development of Specialty Materials (e.g., Azetidine-based energetic materials)

The unique chemical and physical properties of the azetidine ring have led to its investigation in the context of specialty materials. One area of particular interest is the development of energetic materials. The high ring strain of the azetidine nucleus can contribute to a high heat of formation, a key characteristic of energetic compounds.

Research in this area has focused on the synthesis of azetidine derivatives bearing energetic functionalities, such as nitro groups (—NO₂) or nitramines (—N-NO₂). The introduction of these groups onto the strained four-membered ring can lead to molecules with a high energy density and potentially desirable performance characteristics as explosives or propellants.

The synthesis of these energetic azetidines often involves multi-step sequences starting from functionalized azetidine precursors. The synthetic challenges include the safe handling of energetic intermediates and the selective introduction of the desired functional groups while maintaining the integrity of the azetidine ring.

Key Features of Azetidine-Based Energetic Materials:

PropertyRationale
High Heat of Formation The inherent ring strain of the azetidine contributes to the overall energy content of the molecule.
Increased Density The compact, rigid structure of the azetidine ring can lead to higher crystal densities, which is beneficial for energetic performance.
Tailorable Properties The substitution pattern on the azetidine ring can be modified to tune the sensitivity, thermal stability, and energetic output of the material.

While the exploration of azetidine-based energetic materials is an ongoing area of research, it highlights the potential of this unique heterocyclic scaffold in the design of advanced materials with tailored properties.

Utility in Fragment-Based Drug Discovery and Lead Optimization (from a synthetic strategy perspective)

Fragment-based drug discovery (FBDD) has become a powerful approach for the identification of novel drug candidates. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds.

Azetidine derivatives are well-suited for use as fragments in FBDD due to their desirable physicochemical properties. They possess a three-dimensional structure, which can provide better shape complementarity to protein binding sites compared to flat aromatic rings. Additionally, the presence of the nitrogen atom offers a handle for hydrogen bonding interactions and a point for synthetic diversification.

From a synthetic strategy perspective, the utility of azetidines in FBDD and lead optimization is significant. The modular synthesis of azetidine libraries allows for the systematic exploration of chemical space around the azetidine core. By varying the substituents on the ring, chemists can fine-tune the properties of the fragments to improve their binding affinity, selectivity, and drug-like properties.

Synthetic Strategies for Azetidine-Based Fragment Libraries:

StrategyDescriptionAdvantage
Scaffold Decoration A common azetidine core is synthesized and then decorated with a variety of substituents at different positions on the ring.Allows for the rapid generation of a diverse library of related compounds.
Parallel Synthesis Automated or semi-automated synthetic methods are used to prepare a large number of individual azetidine derivatives in a parallel fashion.Increases the efficiency of library production.
Diversity-Oriented Synthesis (DOS) Complex and diverse molecular architectures are built from a common azetidine starting material through a series of branching reaction pathways.Enables the exploration of novel chemical space.

The ability to readily synthesize and modify azetidine-containing fragments makes them valuable tools in the iterative process of drug discovery, from initial hit identification to the optimization of lead compounds with improved potency and pharmacokinetic profiles.

Future Perspectives and Emerging Research Directions in Methyl 3 Methoxyazetidine 3 Carboxylate Chemistry

Advancements in Sustainable and Green Synthesis Methodologies for Azetidines

The principles of green chemistry are increasingly influencing the development of synthetic routes to valuable chemical entities. For azetidines, several innovative and sustainable methodologies are emerging that could be applied to the synthesis of Methyl 3-methoxyazetidine-3-carboxylate and its analogues.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of 3-substituted azetidines has been successfully demonstrated using flow technology, often in combination with green solvents like cyclopentyl methyl ether (CPME). nih.gov This approach allows for the safe handling of reactive intermediates at temperatures higher than those feasible in batch, leading to more efficient and robust processes. nih.gov The application of flow chemistry to the synthesis of key intermediates for this compound could significantly improve the sustainability of its production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems under mild conditions. researchgate.net Recent advancements have shown the utility of photocatalysis in the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release mechanism. researchgate.net Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes provide a highly stereoselective and atom-economical route to functionalized azetidines. nih.gov Gold-mediated energy transfer photocatalysis has also been employed for the synthesis of azetidines from 2-isoxasoline-3-carboxylates and alkenes, highlighting the versatility of photochemical methods. chemrxiv.org These strategies could offer novel disconnections for the synthesis of the 3-methoxyazetidine-3-carboxylate core.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. Engineered "carbene transferase" enzymes, evolved from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govrsc.org-Stevens rearrangement. utwente.nlresearchgate.net This biocatalytic approach overcomes the inherent challenges of controlling the reactivity of highly reactive intermediates. utwente.nlresearchgate.net The development of biocatalysts tailored for the synthesis of 3-substituted azetidines could provide a highly efficient and enantioselective route to this compound.

Below is a table summarizing these emerging sustainable synthesis methodologies.

MethodologyKey FeaturesPotential Application for this compound
Flow Chemistry Enhanced safety, improved heat/mass transfer, automation, use of green solvents (e.g., CPME). nih.govSynthesis of key intermediates under controlled and sustainable conditions.
Photocatalysis Mild reaction conditions, use of visible light, high stereoselectivity, atom economy. researchgate.netnih.govchemrxiv.orgNovel [2+2] cycloaddition or strain-release pathways to the azetidine (B1206935) core.
Biocatalysis High enantioselectivity, aqueous reaction media, mild conditions. utwente.nlresearchgate.netEnantioselective synthesis through enzymatic ring expansion or other transformations.

Integration of Artificial Intelligence and Machine Learning for Azetidine Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. These computational tools can accelerate the discovery of new reactions, predict their outcomes, and aid in the design of molecules with desired properties.

Recent work by researchers at MIT and the University of Michigan has demonstrated the power of computational modeling in predicting the success of photocatalytic reactions for synthesizing azetidines. rsc.orgnih.govrsc.org By calculating the frontier orbital energies of reactants, their model could accurately predict which pairs of alkenes and oximes would react to form azetidines, significantly reducing the need for trial-and-error experimentation. rsc.org This approach not only identifies viable synthetic routes but also expands the known substrate scope for these reactions. rsc.org

For a molecule like this compound, AI and ML could be employed in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by learning from vast databases of chemical reactions. utwente.nl This could lead to the discovery of more economical and sustainable pathways to this specific target molecule.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the major products and yields of reactions involving azetidine derivatives. researchgate.netacs.org This would be invaluable in optimizing reaction conditions and exploring the reactivity of the 3-methoxyazetidine-3-carboxylate scaffold.

De Novo Design: AI algorithms can be used to design novel azetidine derivatives with specific desired properties, such as improved biological activity or material characteristics. By learning structure-property relationships, these models can suggest new modifications to the this compound core.

The table below outlines the potential applications of AI and ML in the context of this compound chemistry.

AI/ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Prediction Algorithms suggest synthetic pathways by working backward from the target molecule. utwente.nlDiscovery of novel, efficient, and sustainable synthetic routes.
Reaction Outcome Prediction Models predict the products and yields of chemical reactions. researchgate.netacs.orgOptimization of synthetic steps and exploration of novel transformations.
De Novo Design AI generates new molecular structures with desired properties.Design of new derivatives for applications in medicine and materials science.

Exploration of Novel Reactivity Patterns and Transformations of Azetidine Derivatives

The inherent ring strain of azetidines is a key driver of their reactivity. For a highly functionalized molecule like this compound, this strain, combined with the presence of multiple functional groups, opens up a wide array of potential transformations.

Ring-Opening Reactions: The cleavage of the C-N or C-C bonds of the azetidine ring provides access to a variety of acyclic amine derivatives. The regioselectivity of this ring-opening can be influenced by the substituents on the ring. For this compound, the electron-withdrawing nature of the ester and the potential for the methoxy (B1213986) group to act as a leaving group could lead to interesting and selective ring-opening pathways under acidic or nucleophilic conditions. researchgate.net Recent studies have shown the ring-opening of azetidines using reagents like ketones, boronic acids, and pyridine-HF. researchgate.netrsc.org

Functionalization of the Azetidine Core: The ester and methoxy groups at the C3 position, as well as the nitrogen atom, serve as handles for further derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. The nitrogen atom can be N-alkylated or N-arylated to introduce further diversity. The development of methods for the functionalization of the C-H bonds of the azetidine ring is also an active area of research. rsc.org

Use as a Scaffold for Bicyclic and Spirocyclic Systems: The rigid framework of the azetidine ring makes it an excellent scaffold for the construction of more complex, three-dimensional structures. Intramolecular cyclization reactions starting from appropriately functionalized 3-substituted azetidines can lead to the formation of novel bicyclic and spirocyclic compounds with potential applications in medicinal chemistry. rsc.org

The following table summarizes the potential reactivity patterns of this compound.

Reactivity PatternDescriptionPotential Outcome for this compound
Ring-Opening Cleavage of the strained four-membered ring. researchgate.netrsc.orgSynthesis of functionalized acyclic amines with control of regioselectivity.
Core Functionalization Modification of the ester, methoxy, and amine functionalities. rsc.orgAccess to a diverse library of derivatives with tailored properties.
Scaffold Elaboration Use of the azetidine as a building block for more complex structures. rsc.orgFormation of novel bicyclic and spirocyclic compounds.

Potential for Derivatization Towards New Applications in Material Science and Synthetic Methodologies

While azetidines are well-established in medicinal chemistry, their unique properties also make them attractive for applications in material science and as versatile tools in synthetic methodologies.

Material Science:

Polymers: Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines. rsc.orgutwente.nl These polymers have potential applications as CO2 capture materials, antibacterial coatings, and in gene delivery. rsc.orgacs.org The functional groups on this compound could be used to tune the properties of the resulting polymers. For example, the ester group could be used as a point of cross-linking, or the methoxy group could influence the polymer's solubility and thermal stability.

Energetic Materials: The high ring strain of azetidines makes them candidates for energetic materials. chemrxiv.org Densely functionalized azetidines have been synthesized and characterized as novel melt-castable explosives and liquid propellant plasticizers. chemrxiv.org Derivatization of this compound with energetic functionalities could lead to the development of new high-performance materials.

Synthetic Methodologies:

The derivatization of this compound can provide access to a range of valuable building blocks for organic synthesis.

Constrained Amino Acids: The azetidine-3-carboxylic acid core is a constrained β-amino acid analogue. Incorporation of such motifs into peptides can induce specific conformations and increase resistance to proteolytic degradation. researchgate.net

Chiral Ligands: Enantiomerically pure derivatives of this compound could serve as chiral ligands in asymmetric catalysis. The rigid backbone of the azetidine ring can provide a well-defined chiral environment for metal-catalyzed reactions.

Versatile Intermediates: Through ring-opening or functional group manipulation, derivatives of this compound can be converted into a variety of other useful synthetic intermediates, such as diamines, amino alcohols, and other heterocyclic systems.

The table below highlights the potential applications of derivatized this compound.

Application AreaSpecific UseRationale
Material Science Ring-Opening Polymers rsc.orgutwente.nlacs.orgThe ester and methoxy groups can be used to tune polymer properties.
Energetic Materials chemrxiv.orgThe high ring strain contributes to the energetic properties of the molecule.
Synthetic Methodologies Constrained Amino Acids researchgate.netThe rigid azetidine core can control peptide conformation.
Chiral LigandsThe chiral scaffold can be used to induce stereoselectivity in catalysis.
Versatile IntermediatesRing-opening and functional group interconversion provide access to diverse building blocks.

Q & A

Q. What are the established synthetic routes for Methyl 3-methoxyazetidine-3-carboxylate, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including ring-closing reactions or functional group modifications. For example, azetidine derivatives are often synthesized via nucleophilic substitution or cyclization reactions. A related hydrochloride salt of this compound (CAS 1392803-11-0) has been prepared using esterification and azetidine ring formation under anhydrous conditions . Key parameters to optimize include solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst selection (e.g., triethylamine for acid scavenging). Purity can be monitored via TLC or HPLC, with final characterization using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound characterized, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the 3D structure. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . For azetidine rings, torsional angles and puckering parameters should be analyzed to confirm ring strain and substituent orientation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Complementary techniques like IR spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies in reactivity may arise from steric hindrance of the methoxy group or solvent effects. Systematic studies should compare solvents (polar aprotic vs. protic), leaving groups (e.g., halides vs. tosylates), and nucleophiles (e.g., amines vs. thiols). Kinetic assays (e.g., monitoring via 19F^{19}F-NMR for fluorinated analogs) and DFT calculations (using Gaussian or ORCA) can identify transition-state barriers . For example, bulky nucleophiles may exhibit lower yields due to steric clashes with the azetidine ring, requiring alternative catalysts like phase-transfer agents .

Q. How can this compound be integrated into mixed-methods research to study its pharmacological potential?

  • Methodological Answer : A mixed-methods approach could combine:
  • Quantitative : Dose-response assays (e.g., IC50_{50} determination in enzyme inhibition studies).
  • Qualitative : Molecular docking (AutoDock Vina) to explore binding modes in target proteins like kinases or GPCRs .
  • Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cytotoxicity in cancer cell lines). Research questions might focus on structure-activity relationships (SAR) of the methoxy and ester groups .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) can simulate long-term storage. Use LC-MS to detect degradation products (e.g., hydrolysis of the ester to carboxylic acid). For light-sensitive compounds, amber glassware and inert atmospheres (N2_2) are critical. Comparative studies with analogs (e.g., methyl cyclopentanecarboxylate) reveal substituent-specific degradation pathways .

Q. How can computational modeling predict the physicochemical properties of this compound for drug design?

  • Methodological Answer : Tools like Schrödinger’s QikProp or ADMET Predictor estimate logP (lipophilicity), aqueous solubility, and permeability (e.g., Madin-Darby Canine Kidney cells). Molecular dynamics simulations (GROMACS) assess conformational stability in lipid bilayers. The azetidine ring’s strain energy (~25 kcal/mol) impacts bioavailability and metabolic clearance, requiring optimization via substituent tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.